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molecular formula C12H22N2O4 B055971 Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate CAS No. 115655-44-2

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Cat. No. B055971
M. Wt: 258.31 g/mol
InChI Key: XWBFIPVPQLAHMA-UHFFFAOYSA-N
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Patent
US04851388

Procedure details

A solution of 1.56 g (4.0 mmoles) of N-carbobenzyloxy-4-(tert-butyloxycarbonylamino)-4-carbomethoxy-piperidine in 150 ml of methanol was hydrogenated at 50 psi (20° C.) on a Parr apparatus for 18 hours, using 1.01 g of Pearlman's catalyst (palladium hydroxide on carbon; palladium hydroxide content 20%, water content 31%). The catalyst was filtered and the filtrate concentrated in vacuo to afford the title compound (1.02 g; 100% yield) as a colorless amorphous solid. 1Hnmr (60 mHz, CDCl3) delta 1.23 (9H, s), 1.8-2.35 (4H, broad m), 2.78-3.23 (4H, broad m), 3.77 (3H, s).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:16][CH2:15][C:14]([NH:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])([C:17]([O:19][CH3:20])=[O:18])[CH2:13][CH2:12]1)(OCC1C=CC=CC=1)=O>CO.[OH-].[OH-].[Pd+2]>[C:25]([O:24][C:22]([NH:21][C:14]1([C:17]([O:19][CH3:20])=[O:18])[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)=[O:23])([CH3:28])([CH3:27])[CH3:26] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CCC(CC1)(C(=O)OC)NC(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.01 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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